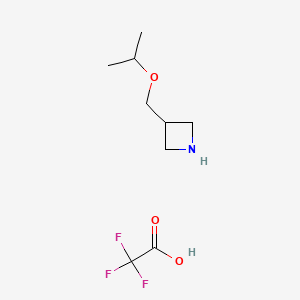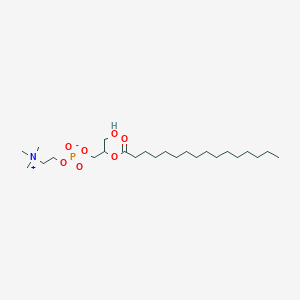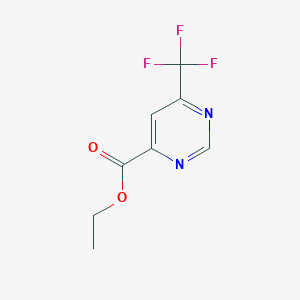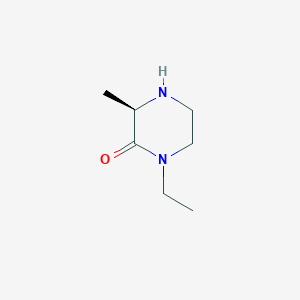
2-amino-N-(3-bromo-2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(3-bromo-2-methylphenyl)benzamide is an organic compound with the molecular formula C13H11BrN2O It is a benzamide derivative, characterized by the presence of an amino group and a bromine atom attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-bromo-2-methylphenyl)benzamide typically involves the condensation of 3-bromo-2-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-(3-bromo-2-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
2-amino-N-(3-bromo-2-methylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and bacterial infections.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-amino-N-(3-bromo-2-methylphenyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial cell death. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and preventing the progression of disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-N-(3-chloro-4-methylphenyl)benzamide
- 4-bromo-N-(2-methylphenyl)benzamide
- 2-amino-N-(2,6-dichlorophenyl)benzamide
Uniqueness
2-amino-N-(3-bromo-2-methylphenyl)benzamide is unique due to the presence of both an amino group and a bromine atom on the benzene ring, which imparts distinct chemical reactivity and biological activity. The specific positioning of these functional groups allows for unique interactions with molecular targets, making it a valuable compound in drug discovery and materials science .
Propriétés
Formule moléculaire |
C14H13BrN2O |
|---|---|
Poids moléculaire |
305.17 g/mol |
Nom IUPAC |
2-amino-N-(3-bromo-2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H13BrN2O/c1-9-11(15)6-4-8-13(9)17-14(18)10-5-2-3-7-12(10)16/h2-8H,16H2,1H3,(H,17,18) |
Clé InChI |
IHQNNTZLSLBAFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Br)NC(=O)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901683.png)



![Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane](/img/structure/B13901714.png)



